1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine
Description
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine is a cyclobutane derivative featuring a para-bromophenyl group and two fluorine atoms at the 3,3-positions of the cyclobutane ring. Its molecular formula is C₁₀H₁₀BrF₂N, with a molecular weight of 262.10 g/mol (free base) and 298.56 g/mol for its hydrochloride salt (C₁₀H₁₁BrClF₂N) . The compound’s CAS numbers are 1804408-87-4 (free base) and 1799434-68-6 (hydrochloride) .
Properties
Molecular Formula |
C10H10BrF2N |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine |
InChI |
InChI=1S/C10H10BrF2N/c11-8-3-1-7(2-4-8)9(14)5-10(12,13)6-9/h1-4H,5-6,14H2 |
InChI Key |
LUABIUALKGUCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzylamine with difluorocyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride
- Key Differences : Contains a single fluorine atom at the cyclobutane 3-position instead of two, which may reduce steric hindrance and electronic effects compared to the difluoro analogue.
1-(2-Bromophenyl)cyclobutan-1-amine hydrochloride
- Molecular Formula : C₁₀H₁₁BrClN.
- Molecular Weight : 200.08 g/mol (free base) .
- Key Differences : Bromine is in the ortho position on the phenyl ring, altering steric and electronic interactions. The absence of fluorine substituents further differentiates its reactivity.
Analogues with Varied Ring Systems
1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine
- Molecular Formula : C₁₁H₁₃FN.
- Molecular Weight : 179.23 g/mol (CAS: 1156290-70-8) .
- Key Differences : Fluorine is on the phenyl ring rather than the cyclobutane, and a methyl group is attached to the amine. This configuration prioritizes aromatic electronegativity over aliphatic fluorination.
Compounds with Aliphatic Substituents
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine
- Molecular Formula : C₁₂H₁₈FN.
- Molecular Weight : 195.28 g/mol (CAS: 1016494-95-3) .
- Key Differences : A linear butan-1-amine chain replaces the cyclobutane ring, with dimethyl groups at the 3-position. This structure lacks the conformational rigidity of cyclobutane.
Electronic and Steric Effects
- Para-bromophenyl vs. ortho-bromophenyl substitution (e.g., in ) alters steric bulk and electronic conjugation, impacting binding affinity in pharmacological contexts.
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